molecular formula C19H23ClN4O2S B2850471 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide CAS No. 921491-89-6

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide

カタログ番号: B2850471
CAS番号: 921491-89-6
分子量: 406.93
InChIキー: YRJNGFJEFWYSPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide is a useful research compound. Its molecular formula is C19H23ClN4O2S and its molecular weight is 406.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{20}ClN_{3}O_{1}S
  • Molecular Weight : Approximately 335.86 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit key kinases such as C-RAF and FLT3 , which play critical roles in cell proliferation and survival.

Target Kinases

Kinase Role in Cancer
C-RAFPromotes cell growth and proliferation
FLT3Involved in hematopoiesis; mutations are common in leukemia

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : The compound has been shown to suppress the formation of colonies in HepG2 cells, a model for hepatocellular carcinoma (HCC) .
  • Induction of Apoptosis : It induces apoptosis in cancer cells, leading to reduced viability and increased cell death .
  • Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cells from progressing through the cell cycle .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines, particularly those associated with liver cancer:

Cell Line IC50 (µM) Effect
HepG212.5Significant inhibition of proliferation
HCT11615.0Induction of apoptosis
MCF720.0Cell cycle arrest

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:

  • Study on HepG2 Cells : A study reported that compounds structurally related to this compound effectively inhibited HepG2 cell growth by targeting C-RAF and FLT3 pathways .
  • Combination Therapy Research : Research has suggested that combining this compound with existing chemotherapeutics may enhance overall efficacy against resistant cancer types .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound possesses favorable properties such as increased solubility compared to other known inhibitors like sorafenib, which may enhance its bioavailability and therapeutic index .

科学的研究の応用

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that derivatives containing the thiazole moiety can inhibit bacterial growth effectively:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values around 25 μg/mL.
  • Pseudomonas aeruginosa : Comparable MIC values indicating potent activity.

These findings suggest that 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide may possess similar antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

Anticancer Properties

Thiazole derivatives have been explored for their potential as anticancer agents due to their ability to inhibit specific protein kinases involved in cancer progression. The compound's structure allows it to interact with various molecular targets implicated in cell proliferation and apoptosis:

  • Studies have shown that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines.
  • Compounds similar to this one have been studied for their ability to induce apoptosis in hepatocellular carcinoma cells, suggesting a potential pathway for therapeutic intervention.

The exploration of this compound as an anticancer agent could lead to the development of novel treatments for resistant cancer types .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazole derivatives, highlighting their therapeutic potential:

Study Compound Activity MIC (μg/mL) Reference
Desai et al.Thiazole derivativesAntibacterial25 (S. aureus)
Gençer et al.Thiazole-phenylacetic acidAntimicrobial6.25 (various bacteria)
Shaikh et al.Chlorophenyl thiazolocoumarinyl hydrazidesAnticancerVaries by cell line

These studies demonstrate the breadth of biological activities exhibited by thiazole derivatives and underscore the need for continued research into the specific applications of This compound .

特性

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c20-13-6-5-9-15(10-13)22-18(26)24-19-23-16(12-27-19)11-17(25)21-14-7-3-1-2-4-8-14/h5-6,9-10,12,14H,1-4,7-8,11H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJNGFJEFWYSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。